3-Bromo-2,6-dichloropyridine
Overview
Description
3-Bromo-2,6-dichloropyridine is a chemical compound with the molecular formula C5H2BrCl2N . It has an average mass of 226.886 Da and a monoisotopic mass of 224.874756 Da . It is also known by other names such as 3-Brom-2,6-dichlorpyridin in German, and Pyridine, 3-bromo-2,6-dichloro- .
Synthesis Analysis
The synthesis of 2,6-dichloro-3,5-diaryl-substituted pyridines involves the use of 3,5-dibromo-2,6-dichloropyridine, PdCl2(PPh3)2, boronic acid, and K3PO4, followed by anhydrous toluene . This methodology has been used to synthesize a wide range of 5-aminoaryl pyridines and 5-phenol pyridines .Molecular Structure Analysis
The molecular structure of 3-Bromo-2,6-dichloropyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-2,6-dichloropyridine are not detailed in the search results, it’s worth noting that pyridines are often involved in various chemical reactions due to their aromaticity and the presence of a nitrogen atom .Physical And Chemical Properties Analysis
3-Bromo-2,6-dichloropyridine has a density of 1.8±0.1 g/cm3, a boiling point of 255.0±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its molar refractivity is 41.8±0.3 cm3, and it has a polar surface area of 13 Å2 .Scientific Research Applications
Organic Synthesis
3-Bromo-2,6-dichloropyridine: is a versatile intermediate in organic synthesis. It is particularly useful in the construction of complex molecules due to its reactivity, allowing for various substitutions . This compound can act as a precursor for synthesizing biologically active molecules, including pharmaceuticals and agrochemicals. Its halogen atoms are reactive sites for nucleophilic substitution reactions, making it a valuable building block for creating diverse organic compounds.
Medicinal Chemistry
In medicinal chemistry, 3-Bromo-2,6-dichloropyridine serves as a key scaffold for developing new drugs . It has been incorporated into the structure of diacylhydrazine derivatives, which exhibit significant insecticidal activities. These derivatives have potential applications in creating safer and more selective insecticides, contributing to the development of new agricultural chemicals with reduced environmental impact.
Polymer Research
This compound is also explored in polymer research, where it can be used to modify the properties of polymers or create new polymer structures . Its incorporation into polymers can lead to materials with improved thermal stability, chemical resistance, or novel electronic properties, which are valuable in various industrial applications.
Materials Science
In materials science, 3-Bromo-2,6-dichloropyridine is used to synthesize compounds that can serve as ligands for catalysts or as components in electronic devices . Its ability to bind to metals and other materials makes it an important agent in creating advanced materials with specific desired properties.
Environmental Studies
The environmental impact of chemicals like 3-Bromo-2,6-dichloropyridine is a subject of study in environmental chemistry . Researchers investigate its behavior in the environment, its potential toxicity, and how it can be safely handled and disposed of to minimize ecological damage.
Analytical Chemistry
Lastly, in analytical chemistry, 3-Bromo-2,6-dichloropyridine is used as a standard or reagent in various chemical analyses . Its well-defined properties allow for its use in calibrating instruments or as a reference compound in the quantification and identification of unknown substances.
Safety And Hazards
properties
IUPAC Name |
3-bromo-2,6-dichloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHASTRIYXMWKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615812 | |
Record name | 3-Bromo-2,6-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,6-dichloropyridine | |
CAS RN |
866755-20-6 | |
Record name | 3-Bromo-2,6-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2,6-dichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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